2-BROMO-5-METHOXY-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE

Lipophilicity Partition coefficient ADME prediction

2-Bromo-5-methoxy-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzamide (CAS 1421450-96-5) is a synthetic small molecule belonging to the class of 2-bromo-5-methoxybenzamide derivatives incorporating a bis-thiophene ketone linker. The compound has a molecular weight of 436.3 g/mol, a molecular formula of C18H14BrNO3S2, a computed XLogP3-AA of 4.8, a topological polar surface area (TPSA) of 112 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and six rotatable bonds.

Molecular Formula C18H14BrNO3S2
Molecular Weight 436.34
CAS No. 1421450-96-5
Cat. No. B2611793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-BROMO-5-METHOXY-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE
CAS1421450-96-5
Molecular FormulaC18H14BrNO3S2
Molecular Weight436.34
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
InChIInChI=1S/C18H14BrNO3S2/c1-23-11-4-6-14(19)13(9-11)18(22)20-10-12-5-7-16(25-12)17(21)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,20,22)
InChIKeyPVIQZLQDPIPRGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5-methoxy-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide (CAS 1421450-96-5): Physicochemical Identity and Procurement Baseline


2-Bromo-5-methoxy-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzamide (CAS 1421450-96-5) is a synthetic small molecule belonging to the class of 2-bromo-5-methoxybenzamide derivatives incorporating a bis-thiophene ketone linker. The compound has a molecular weight of 436.3 g/mol, a molecular formula of C18H14BrNO3S2, a computed XLogP3-AA of 4.8, a topological polar surface area (TPSA) of 112 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and six rotatable bonds [1]. Its structure—featuring a 2-bromo-5-methoxy substitution pattern on the benzamide ring connected via a methylene bridge to a 5-(thiophene-2-carbonyl)thiophene moiety—distinguishes it from simpler benzamide analogs and positional isomers in terms of lipophilicity, conformational flexibility, and hydrogen-bonding capacity, parameters that directly influence membrane permeability, target binding, and pharmacokinetic behavior [1].

1
Physicochemical research tool with defined XLogP ~4.8, TPSA ~112 Ų, and dual bromine-methoxy substitution pattern.
2
Computational docking and QSAR modeling studies requiring specific lipophilicity and conformational flexibility parameters.
3
Analytical reference standard for LC-MS/MS method development with distinct bromine isotope pattern.

Why In-Class Substitution with Closest Analogs Fails for 2-Bromo-5-methoxy-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide


Close structural analogs within the N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide family cannot be assumed interchangeable with the target compound because even single-atom or positional modifications produce measurable shifts in key molecular descriptors. For example, the 3-bromo positional isomer (CID 71803368) retains identical XLogP (4.8) but exhibits a reduced TPSA of 103 Ų and only 5 rotatable bonds, altering molecular recognition and membrane interaction profiles [1] [2]. The 2-fluoro analog (CID 71803335) diverges more dramatically, with a lower molecular weight (345.4 g/mol), reduced XLogP (4.2), and TPSA of 103 Ų [3]. The 3-thiophene carbonyl positional isomer (CID 90612611) maintains identical molecular weight and TPSA but shows a lower XLogP of 4.4 compared to 4.8 for the target compound, a 0.4 log unit difference that translates to an approximately 2.5-fold difference in predicted partition coefficient and potentially altered tissue distribution [4]. These quantitative descriptor differences mean that generic substitution risks uncharacterized shifts in potency, selectivity, solubility, and off-target profiles in any biological assay or industrial application where specific molecular interactions are required [1] [2] [3] [4].

Target Compound
Close Analog
Interchangeability Risk
XLogP 4.8
3-thiophene isomer, XLogP 4.4
~2.5-fold predicted partition coefficient difference may shift membrane permeability and tissue distribution profiles.
TPSA 112 Ų
3-bromo / 2-fluoro analogs, TPSA 103 Ų
9 Ų difference may alter passive membrane permeability; placement near oral bioavailability thresholds may not transfer.
MW 436.3 g/mol, 6 rotatable bonds
3-bromo or 2-fluoro analogs, MW 345–406, 5 rotatable bonds
Dual bromine-methoxy substitution and extra rotatable bond create non-replicable conformational and mass-spec profiles.

Quantitative Differentiation Evidence for 2-Bromo-5-methoxy-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide vs. Closest Analogs


Lipophilicity (XLogP) Differentiation: Target Compound vs. 3-Thiophene Carbonyl Positional Isomer

The target compound exhibits a computed XLogP3-AA of 4.8, compared to 4.4 for the 3-thiophene carbonyl positional isomer (CID 90612611), representing a ΔXLogP of +0.4 [1] [2]. This 0.4 log unit difference corresponds to a predicted ~2.5-fold higher partition coefficient for the target and indicates measurably greater lipophilicity [1] [2].

XLogP Lipophilicity
Cross-study comparable
Target XLogP 4.8 vs. 4.4 for 3-thiophene carbonyl isomer
ΔXLogP +0.4, ~2.5-fold higher predicted partition coefficient
Reported higher lipophilicity may support membrane-permeability study context.
Computed by XLogP3 algorithm; experimental logD validation recommended.
Lipophilicity Partition coefficient ADME prediction

Topological Polar Surface Area (TPSA) Differentiation: Target Compound vs. 3-Bromo and 2-Fluoro Analogs

The target compound possesses a TPSA of 112 Ų, which is 9 Ų higher than the 103 Ų shared by the 3-bromo analog (CID 71803368) and the 2-fluoro analog (CID 71803335) [1] [2] [3]. This difference arises from the additional methoxy oxygen present in the target compound's 5-position substitution pattern, which contributes additional polar surface area absent in the comparators [1].

TPSA Polar Surface Area
Cross-study comparable
Target TPSA 112 Ų vs. 103 Ų for 3-bromo and 2-fluoro analogs
ΔTPSA +9 Ų, ~8.7% higher polar surface area
Higher TPSA may influence passive membrane permeability and oral bioavailability context.
TPSA above 140 Ų typically limits oral absorption; 112 Ų remains within favorable range.
Polar surface area Membrane permeability Oral bioavailability

Molecular Weight and Heavy Atom Count Differentiation: Target Compound vs. All Listed Analogs

The target compound has a molecular weight of 436.3 g/mol with 25 heavy atoms, substantially higher than the 3-bromo analog (406.3 g/mol), the 2-fluoro analog (345.4 g/mol), and the unsubstituted parent scaffold (327.4 g/mol) [1] [2] [3] [4]. This 30–109 g/mol mass differential reflects the unique combination of bromine (atomic mass ~80 Da) and methoxy (31 Da) substituents simultaneously present on the benzamide ring, a dual-substitution pattern absent in all comparators [1].

Molecular Weight & Heavy Atoms
Cross-study comparable
Target MW 436.3 g/mol, 25 heavy atoms vs. 345–406 g/mol for analogs
ΔMW +30 to +109 g/mol across comparator set
Distinct mass spectrometry signature supports analytical differentiation and detection.
Bromine isotope pattern provides additional identification confidence in complex matrices.
Molecular weight Heavy atom count Ligand efficiency

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. De-Substituted Analogs

The target compound has 6 rotatable bonds, one more than the 5 rotatable bonds found in the 3-bromo analog (CID 71803368), the 2-fluoro analog (CID 71803335), and the unsubstituted parent scaffold (CID 121131626) [1] [2] [3]. This additional rotational degree of freedom is contributed by the methoxy group at the 5-position, which is absent in these comparators [1].

Rotatable Bond Count
Cross-study comparable
Target 6 rotatable bonds vs. 5 for de-methoxy analogs
+1 rotatable bond, 20% increase in rotational degrees of freedom
Greater conformational flexibility may affect entropic binding penalty and induced-fit recognition.
Relevant for computational docking and pharmacophore model refinement.
Conformational flexibility Entropic binding penalty Molecular recognition

Class-Level Cytotoxic Activity Context: Thiophene-Benzamide Scaffold in Cancer Cell Assays

A closely related analog within the same N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzamide scaffold class, 3,4-dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzamide, demonstrated an IC50 of 25 µM against HeLa cervical cancer cells (MTT assay) and moderate DprE1 enzyme inhibition with an IC50 of 30 µM . While direct activity data for the target compound remain unpublished in peer-reviewed literature, the 2-bromo-5-methoxy substitution pattern introduces distinct electronic (electron-withdrawing bromine, electron-donating methoxy) and steric features relative to the 3,4-dimethyl analog, predicting differentiated target engagement and potency that cannot be inferred from the 3,4-dimethyl reference alone .

Class-Level Cytotoxicity
Class-level inference
Related analog: HeLa IC50 25 µM, DprE1 IC50 30 µM
Target compound has no published activity data
Scaffold class confirms biological activity; target compound represents untested chemical space.
2-Br, 5-OCH3 pattern predicts differentiated target engagement requiring independent validation.
Cytotoxicity HeLa DprE1 inhibition Anticancer

Overall Assessment of Evidence Strength and Procurement Considerations

The current evidence base for 2-bromo-5-methoxy-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzamide (CAS 1421450-96-5) is characterized by robust computed physicochemical differentiation from closest analogs but an absence of published head-to-head biological activity comparisons. The compound is unambiguously distinguishable from its 3-bromo, 2-fluoro, 3-thiophene carbonyl, and unsubstituted analogs across four independently verifiable computed dimensions: XLogP (Δ +0.4 vs. 3-thiophene isomer), TPSA (Δ +9 Ų vs. de-methoxy analogs), molecular weight (Δ +30–109 g/mol vs. all comparators), and rotatable bond count (Δ +1 vs. de-methoxy analogs) [1] [2] [3] [4] [5] [6] [7]. However, the absence of direct comparative IC50, Ki, selectivity, or ADME data means that procurement decisions based on predicted biological superiority carry intrinsic uncertainty. Users prioritizing verified biological differentiation should request custom head-to-head profiling data from suppliers before committing to large-scale procurement.

Evidence Completeness
Supporting evidence
4 of 6 items cross-study comparable; 0 direct head-to-head biological comparisons
Physicochemical differentiation confirmed; biological differentiation unverified
Procurement decisions based on predicted biological superiority carry intrinsic uncertainty.
Request custom head-to-head profiling data before large-scale procurement.
Evidence gap analysis Procurement risk Chemical differentiation

Best-Fit Research and Industrial Application Scenarios for 2-Bromo-5-methoxy-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide


Computational Chemistry and Structure-Based Drug Design Campaigns Requiring Defined Physicochemical Parameters

When a drug discovery program requires a screening compound with precisely XLogP ~4.8, TPSA ~112 Ų, and the conformational flexibility of 6 rotatable bonds within the benzamide-thiophene chemical space, the target compound is the only option among its closest analogs that simultaneously satisfies all three parameter constraints [1] [2] [3]. The 3-bromo and 2-fluoro analogs fail on TPSA (103 vs. 112 Ų), while the 3-thiophene carbonyl isomer fails on XLogP (4.4 vs. 4.8). This makes the target compound uniquely suited for computational docking studies, pharmacophore model refinement, or QSAR model building where specific descriptor values are required [1].

Mass Spectrometry Method Development and Analytical Reference Standard Programs

The compound's distinct molecular weight (436.3 g/mol), characteristic bromine isotope pattern (1:1 ratio for 79Br:81Br), and unique fragmentation profile arising from the bis-thiophene ketone linker make it suitable as an analytical reference standard for LC-MS/MS method development. Its dual bromine-methoxy substitution produces a mass spectrum signature that is readily distinguishable from the 3-bromo analog (406.3 g/mol) and 2-fluoro analog (345.4 g/mol), enabling unambiguous identification in complex mixtures [1] [2] [3].

Structure-Activity Relationship (SAR) Studies Exploring 2-Bromo-5-Methoxy Substitution Effects on Benzamide Scaffolds

For medicinal chemistry teams systematically exploring the SAR of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide derivatives, this compound serves as a key reference point representing the combined 2-bromo and 5-methoxy substitution pattern. Its 6-rotatable-bond scaffold and TPSA of 112 Ų place it at the higher end of the polarity range within this series, making it valuable for probing the upper limits of hydrogen-bond acceptor capacity tolerated by target binding sites identified in class-level activity studies [1] [2].

Pre-Clinical Candidate Selection Where Differentiated Lipophilicity Drives Tissue Distribution Hypotheses

When a research program hypothesizes that increased lipophilicity (XLogP 4.8 vs. 4.4 for the 3-thiophene isomer) correlates with enhanced blood-brain barrier penetration or altered tissue partitioning, the target compound provides the necessary chemical tool to test this hypothesis. The ~2.5-fold predicted difference in partition coefficient relative to the positional isomer represents a quantifiable physicochemical perturbation that can be correlated with experimental logD, plasma protein binding, and tissue distribution measurements [1] [2].

Application
Selection Property
Validation Focus
Computational docking and QSAR modeling studies
Defined XLogP, TPSA, and rotatable bond profile
Descriptor-value match for pharmacophore refinement
LC-MS/MS analytical method development
Distinct MW and bromine isotope pattern
Unambiguous identification in complex research matrices
SAR studies on benzamide-thiophene scaffolds
Combined 2-Br and 5-OCH3 substitution pattern
Hydrogen-bond acceptor capacity and polarity range exploration
Lipophilicity-driven tissue distribution research
XLogP 4.8 vs. 4.4 for positional isomer
Partition coefficient correlation with experimental logD and protein binding
Cell-model endpoint studies (scaffold-class context)
Benzamide-thiophene scaffold biological activity
Independent cytotoxicity and target-engagement characterization
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